![molecular formula C13H9ClN4O4S B2903343 N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-53-4](/img/structure/B2903343.png)
N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system with a five-membered thiazole ring fused to a six-membered pyrimidine ring. The molecule also has a carboxamide functional group attached to the pyrimidine ring, and a chloro-nitrophenyl group attached to the nitrogen of the thiazole ring .Chemical Reactions Analysis
The reactivity of such compounds would likely be influenced by the electron-withdrawing nitro group and the electron-donating amide group. The nitro group might make the phenyl ring more susceptible to electrophilic aromatic substitution .Scientific Research Applications
Antimicrobial Activity
Compounds with thiazolo[3,2-a]pyrimidine structures have been studied for their antimicrobial properties . They have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Antibacterial Agents
Similar thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains .
Cytotoxic Activity
Thiazolo[3,2-a]pyrimidine molecules have been synthesized and tested for in vitro cytotoxic activity . Some molecules exhibited significant activity against cancer cell lines such as A549 and MCF-7 .
Chemical Synthesis
These compounds are used in chemical synthesis as intermediates to produce other valuable chemical entities .
Anticancer Research
Research into thiazolo[3,2-a]pyrimidine derivatives has shown potential in the development of anticancer agents , with some compounds displaying promising results in preliminary studies .
Drug Development
The structural motif of thiazolo[3,2-a]pyrimidine is of interest in drug development , particularly for designing new therapeutic agents with potential antibacterial and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that pyrimidinamines, which share structural similarities with this compound, have been reported to act as dna or rna alkylators . This suggests that the compound might interact with its targets, leading to changes at the molecular level.
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-7-1-2-10(18(21)22)9(5-7)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVLCABIBLUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.